BENZ(a)ANTHRACENE-8-CARBONITRILE, 7-METHYL-
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Overview
Description
7-Methylbenzo[b]phenanthrene-8-carbonitrile is a complex organic compound with a unique structure that includes a methyl group and a carbonitrile group attached to a benzo[b]phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[b]phenanthrene-8-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature, followed by maintaining the reaction at low temperatures, can yield similar phenanthrene derivatives .
Industrial Production Methods
While specific industrial production methods for 7-Methylbenzo[b]phenanthrene-8-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[b]phenanthrene-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Methylbenzo[b]phenanthrene-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[b]phenanthrene-8-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenanthrene: Similar structure but lacks the methyl and carbonitrile groups.
Phenanthrene: A simpler structure without the additional functional groups.
Naphthalene derivatives: Share some structural similarities but differ in complexity and functional groups.
Uniqueness
7-Methylbenzo[b]phenanthrene-8-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63018-70-2 |
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Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-8-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-17-10-9-14-5-2-3-8-18(14)19(17)11-15-6-4-7-16(12-21)20(13)15/h2-11H,1H3 |
InChI Key |
OABWNVLQUOKXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C#N |
Origin of Product |
United States |
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